molecular formula C14H16N2O B7499263 N-cyclopentyl-1H-indole-6-carboxamide

N-cyclopentyl-1H-indole-6-carboxamide

Cat. No.: B7499263
M. Wt: 228.29 g/mol
InChI Key: AZPAYXSEXSHHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-1H-indole-6-carboxamide is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity

N-cyclopentyl-1H-indole-6-carboxamide has been investigated for its antiviral properties, particularly as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase. This enzyme is crucial for viral replication, and compounds targeting it can significantly hinder the lifecycle of HCV. Research has shown that derivatives of this compound exhibit promising activity against genotype 1 HCV subgenomic replicons with effective concentrations (EC50) below 100 nM .

1.2 Xanthine Oxidase Inhibition

Another significant application of this compound derivatives is their role as xanthine oxidase inhibitors. This enzyme is a key player in purine metabolism and is a target for treating conditions like hyperuricemia and gout. Studies have demonstrated that specific derivatives can effectively reduce serum uric acid levels in animal models, indicating their potential as therapeutic agents for these conditions .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have shown that modifications to the cyclopentyl group significantly affect the compound's metabolic stability and potency. For instance, replacing cyclohexyl with cyclopentyl improved metabolic stability while maintaining enzymatic potency, which is essential for developing effective drugs .

Case Study 1: Hepatitis C Treatment

In a clinical candidate evaluation, this compound derivatives were tested in HCV-infected patients. The compound demonstrated substantial antiviral activity, leading to a reduction in viral load and improvement in liver function tests. This study supports its potential as a therapeutic agent against HCV .

Case Study 2: Gout Management

A study involving an acute hyperuricemia rat model showed that this compound significantly lowered serum uric acid levels compared to control treatments. This finding highlights its potential application in managing gout and related disorders .

Comparative Data Table

The following table summarizes the key findings from various studies on this compound:

Application Target Efficacy Study Reference
AntiviralHCV NS5B PolymeraseEC50 < 100 nM
Xanthine Oxidase InhibitorHyperuricemiaSignificant uric acid reduction
Antitubercular ActivityMycobacterial speciesPotent against drug-resistant strains

Properties

IUPAC Name

N-cyclopentyl-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-14(16-12-3-1-2-4-12)11-6-5-10-7-8-15-13(10)9-11/h5-9,12,15H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPAYXSEXSHHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.